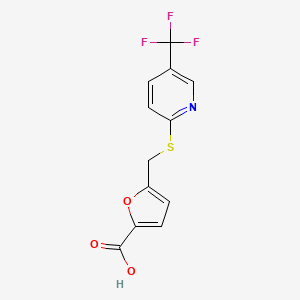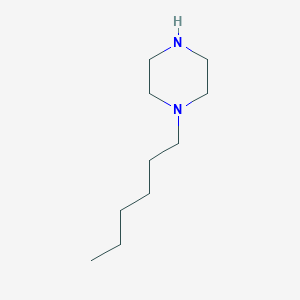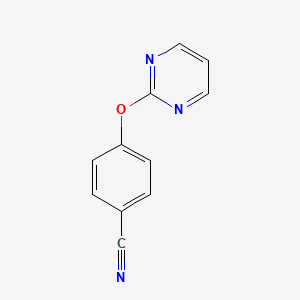
4-(Pyrimidin-2-yloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrimidin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study synthesized 5-aminoaryl pyridines and 5-phenol pyridines showing the robustness of the developed methodology .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.2 . The compound is stored at room temperature .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
One notable application of derivatives of 4-(Pyrimidin-2-yloxy)benzonitrile is in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These compounds serve as crucial intermediates in the development of treatments targeting HIV-1, showcasing their significance in antiviral research (Ju Xiu-lia, 2015).
Non-Nucleoside Reverse Transcriptase Inhibitors
Further extending its application in antiviral therapy, certain analogues have demonstrated moderate to excellent activity against the wild-type HIV virus. These findings underscore the potential of this compound derivatives in enhancing the efficacy of HIV treatments (Xiao-qing Feng et al., 2010).
Fungicidal Activity
Derivatives of this compound have also been explored for their fungicidal properties. Novel compounds synthesized from this compound showed promising inhibition rates against various fungi, indicating potential applications in agricultural fungicides (Jiao Xu et al., 2018).
Anticancer Activity
In the realm of cancer research, certain complexes derived from this compound exhibit potential anticancer activity. Studies reveal that these compounds can effectively inhibit the growth of U937 human monocytic cells, suggesting a new avenue for developing anticancer drugs (Pradip K. Bera et al., 2021).
Liquid Crystal Synthesis
Another fascinating application is in the synthesis of luminescent materials with potential mesogenic properties. Research on this compound derivatives has led to the discovery of compounds that exhibit liquid crystalline behavior and photophysical properties, making them suitable for use in electronic displays and other optoelectronic devices (T. N. Ahipa et al., 2014).
Safety and Hazards
The safety data sheet for 4-(Pyrimidin-2-yloxy)benzonitrile suggests that personal protective equipment should be worn during handling. It should not come into contact with eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 .
Properties
IUPAC Name |
4-pyrimidin-2-yloxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHLRSDLHLMOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358510 |
Source


|
| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353259-03-7 |
Source


|
| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


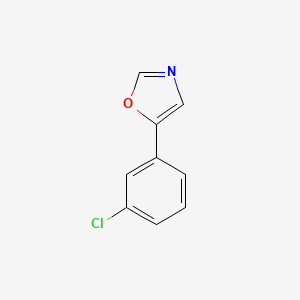
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)
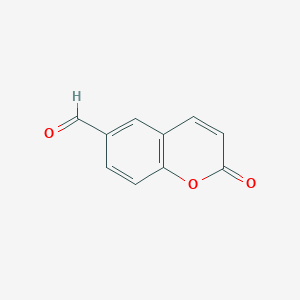
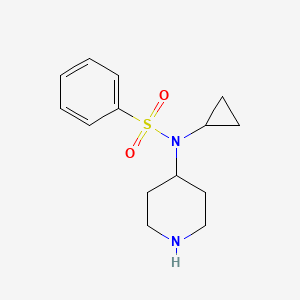
![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)

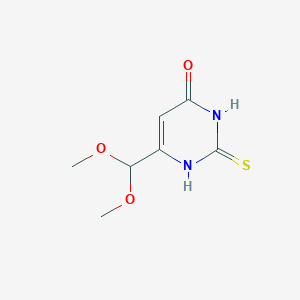

![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)
